molecular formula C15H20O10 B049242 Glucosyringic acid CAS No. 33228-65-8

Glucosyringic acid

Cat. No. B049242
CAS RN: 33228-65-8
M. Wt: 360.31 g/mol
InChI Key: BLKMDORKRDACEI-OVKLUEDNSA-N
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Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Glucosyringic acid is not provided in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

The mechanism of action of glucosyringic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosyringic acid can be synthesized through chemical synthesis by combining syringic acid with glucose. The reaction typically involves the use of catalysts and specific reaction conditions to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as clove and vanilla. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound derivatives .

Comparison with Similar Compounds

Glucosyringic acid can be compared with other similar phenolic compounds such as:

    Syringic Acid: Similar in structure but lacks the glucose moiety.

    Vanillic Acid: Another phenolic acid with similar antioxidant properties.

    Ferulic Acid: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts .

List of Similar Compounds:

properties

IUPAC Name

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMDORKRDACEI-OVKLUEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186870
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33228-65-8
Record name Glucosyringic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Glucosyringic acid and where is it found?

A: this compound is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of this compound?

A: While found in many plants, some species are notable for their relatively high this compound content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of this compound?

A3: While research is ongoing, this compound has demonstrated promising activities in several in vitro studies:

  • Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].
  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].
  • Anti-inflammatory Activity: Although not directly tested for this compound, a study using Ginkgo biloba fruits, from which this compound has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of this compound. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize this compound?

A5: The provided abstracts primarily focus on isolating this compound from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify this compound:

  • Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.
  • Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

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